molecular formula C10H11NO2 B8498470 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]quinoline

5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]quinoline

Cat. No. B8498470
M. Wt: 177.20 g/mol
InChI Key: UMUXOAUTRXNEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]quinoline is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]quinoline

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]quinoline

InChI

InChI=1S/C10H11NO2/c1-2-7-4-9-10(13-6-12-9)5-8(7)11-3-1/h4-5,11H,1-3,6H2

InChI Key

UMUXOAUTRXNEMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2NC1)OCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinolin-6-one (250 mg, crude) in tetrahydrofuran (50 ml) was dropwise BH3 in THF (1 N, 26 ml). The reaction was stirred at 60° C. overnight. Then the reaction mixture was quenched with hydrogen chloride (3 N), adjusted to pH 8 with sodium bicarbonate, extracted with ethyl acetate (3×50 ml). The organic layers were combined, dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford 5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]quinoline as a solid (180 mg).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
26 mL
Type
solvent
Reaction Step Three

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